

3-Chloro-4-methoxybenzonitrile molecular structure and weight

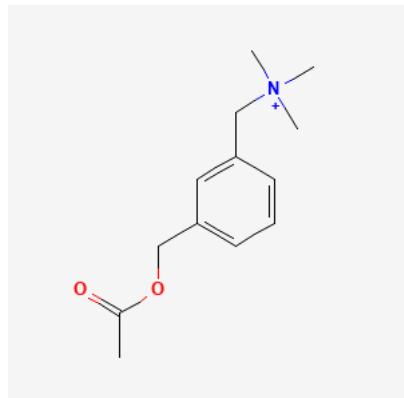
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzonitrile

Cat. No.: B022515

[Get Quote](#)


An In-Depth Technical Guide to 3-Chloro-4-methoxybenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **3-Chloro-4-methoxybenzonitrile**, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

3-Chloro-4-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and a nitrile group at position 1. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Molecular Structure:

Physicochemical Data Summary

The key quantitative data for **3-Chloro-4-methoxybenzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₆ CINO ^{[1][2][3]}
Molecular Weight	167.59 g/mol ^{[1][3][4][5]}
CAS Number	102151-33-7 ^{[1][4]}
Appearance	Colorless or light yellow solid ^[2]
Melting Point	107-111 °C ^{[4][5]}
Boiling Point	265.7 °C at 760 mmHg ^[5]
Density	1.25 g/cm ³ ^{[2][5]}
Linear Formula	CH ₃ OC ₆ H ₃ (Cl)CN ^[4]
InChI Key	SUFOLDHSRVSQV-UHFFFAOYSA-N ^[4]
Canonical SMILES	COCl=C(C=C(C=C1)C#N)Cl

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of **3-Chloro-4-methoxybenzonitrile**.

Synthesis Protocol: Cyanation of an Aryl Halide

A common method for the synthesis of aryl nitriles is the cyanation of an aryl halide using a metal cyanide, often catalyzed by a transition metal complex. Below is a representative protocol for the synthesis of **3-Chloro-4-methoxybenzonitrile** from 2-chloro-4-iodoanisole.

Materials:

- 2-chloro-4-iodoanisole

- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF), anhydrous
- Pyridine, anhydrous
- Toluene
- Hydrochloric acid (HCl), 10% aqueous solution
- Sodium chloride (brine), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-iodoanisole (1 equivalent) and copper(I) cyanide (1.2 equivalents).
- Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) or pyridine as the solvent.
- Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography or Gas Chromatography).
- After the reaction is complete, cool the mixture to room temperature.

- Pour the reaction mixture into a 10% aqueous solution of hydrochloric acid and stir for 30 minutes.
- Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
- Combine the organic extracts and wash sequentially with 10% HCl, water, and saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **3-Chloro-4-methoxybenzonitrile**.

Analytical Characterization Protocols

NMR spectroscopy is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **3-Chloro-4-methoxybenzonitrile**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- For ^1H NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ^{13}C NMR, the residual solvent peak is used for referencing (e.g., CDCl_3 at 77.16 ppm).

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.

- Spectral Width: ~16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Spectral Width: ~240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

Data Processing:

- Apply an appropriate window function and perform Fourier transformation.
- Phase and baseline correct the spectra.
- Integrate the signals in the ¹H spectrum and assign the chemical shifts.

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Instrumentation:

- FTIR spectrometer.

Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

- Record the spectrum typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Expected Characteristic Absorptions:

- C≡N (nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm^{-1} .
- C-O (aryl ether) stretch: Strong bands in the region of 1250-1270 cm^{-1} (asymmetric) and 1020-1040 cm^{-1} (symmetric).
- C-Cl (aryl chloride) stretch: In the fingerprint region, typically below 850 cm^{-1} .
- Aromatic C=C stretch: Bands in the 1400-1600 cm^{-1} region.
- Aromatic C-H stretch: Bands above 3000 cm^{-1} .
- Aliphatic C-H stretch (of -OCH₃): Bands just below 3000 cm^{-1} .

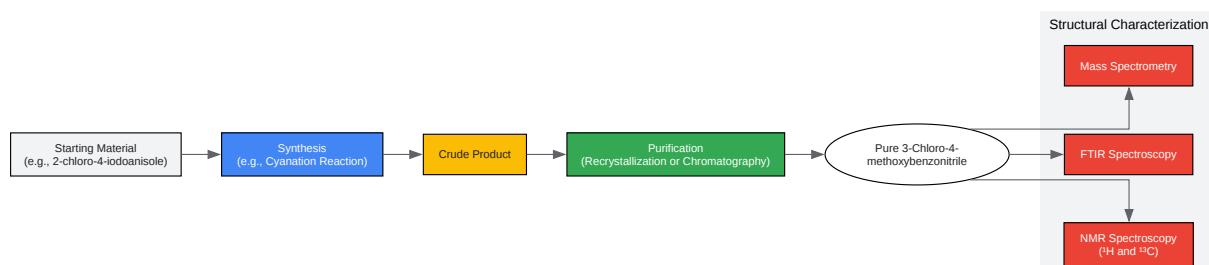
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Instrumentation:

- Mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).


- For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- For LC-MS, the sample is injected into the LC system, separated on a column, and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

Data Acquisition:

- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
- The molecular ion peak (M^+) corresponding to the molecular weight of the compound should be observed. For **3-Chloro-4-methoxybenzonitrile**, this would be at m/z 167. The isotopic pattern of the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be visible in the molecular ion peak cluster (M^+ and $M+2^+$).

Logical Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of **3-Chloro-4-methoxybenzonitrile** to its structural confirmation through various analytical techniques.

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow for **3-Chloro-4-methoxybenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [3-Chloro-4-methoxybenzonitrile molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022515#3-chloro-4-methoxybenzonitrile-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com